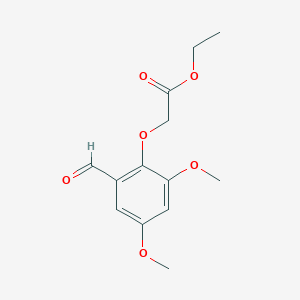

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate

Descripción

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is an aromatic ester featuring a phenoxy core substituted with formyl and methoxy groups. Its structure includes a 2-formyl-4,6-dimethoxyphenoxy moiety linked to an ethyl acetate group. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of benzofuran derivatives and bioactive molecules. The formyl group enhances electrophilic reactivity, enabling participation in condensation and cyclization reactions, while the methoxy groups influence electronic properties and steric interactions .

Propiedades

IUPAC Name |

ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-4-18-12(15)8-19-13-9(7-14)5-10(16-2)6-11(13)17-3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMXSMVRZBKCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1OC)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate typically involves the reaction of 2,4-dimethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: NaBH4 in methanol at room temperature.

Substitution: NaOMe in methanol under reflux conditions.

Major Products Formed

Oxidation: Ethyl 2-(2-carboxy-4,6-dimethoxyphenoxy)acetate.

Reduction: Ethyl 2-(2-hydroxymethyl-4,6-dimethoxyphenoxy)acetate.

Substitution: Ethyl 2-(2-formyl-4-methoxy-6-alkoxyphenoxy)acetate.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications, facilitating the development of novel compounds with desired biological activities .

Biological Studies

The compound is utilized in biological research as a substrate in enzyme-catalyzed reactions. It has been studied for its potential interactions with various biological targets, contributing to our understanding of biochemical pathways . The formyl group acts as an electrophile, participating in nucleophilic addition reactions which are crucial for many biochemical processes.

Anticancer Research

Preliminary studies have indicated that derivatives of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .

Specialty Chemicals

In industrial settings, Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is employed in the production of specialty chemicals. Its versatility as a building block allows for the synthesis of complex molecules used in various applications ranging from coatings to plastics .

Polymer Synthesis

The compound is also used in polymer chemistry as a monomer or additive, enhancing the properties of polymers and resins. Its incorporation can improve mechanical strength and thermal stability, making it valuable in materials science .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with various nucleophiles. The methoxy groups can influence the compound’s reactivity by donating electron density through resonance and inductive effects.

Comparación Con Compuestos Similares

Substituent Variations in Phenoxy/Ester Derivatives

The following table highlights structural analogs and their key substituent differences:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The formyl group in the target compound enhances electrophilicity compared to non-formyl analogs like Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate. This makes it more reactive in nucleophilic additions (e.g., Wittig or Mizoroki-Heck reactions) .

- Fluorine, being smaller, offers minimal steric hindrance while enhancing metabolic stability .

- Heterocyclic vs. Phenoxy Cores: Benzofuran derivatives (e.g., ) exhibit rigid planar structures, favoring π-π stacking, whereas phenoxy-based esters offer greater conformational flexibility.

Physical and Crystallographic Properties

- Crystal Packing : The benzofuran analog in is stabilized by aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds. Similar interactions are expected in the target compound but modulated by methoxy group placement.

- Melting Points and Solubility: Halogenated derivatives (e.g., bromo in ) generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. The target compound’s formyl group may reduce solubility in apolar solvents compared to non-polar analogs.

Actividad Biológica

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its pharmacological properties.

Synthesis

The synthesis of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate typically involves the reaction of 2,4-dimethoxyphenol with ethyl bromoacetate in the presence of a base. This method allows for the formation of the desired ester with good yields and purity, making it suitable for further biological evaluations.

The biological activity of this compound is largely attributed to its unique functional groups. The formyl group acts as an electrophile, enabling nucleophilic addition reactions that can influence various biochemical pathways. The methoxy groups contribute to the compound's reactivity and solubility through resonance and inductive effects.

Antioxidant Properties

Research indicates that compounds similar to Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate exhibit significant antioxidant activity. For instance, analogs have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example, curcumin analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate may exhibit similar properties due to its structural similarities with these analogs .

Case Studies

- Cytotoxicity Assays : In vitro studies using MTT assays revealed that certain derivatives of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2. These findings suggest that the compound may effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- In Vivo Studies : Animal model studies have indicated that compounds with similar structures significantly reduce tumor sizes in xenograft models. For instance, a study demonstrated that a related compound led to dramatic reductions in tumor size compared to controls when administered at specific dosages .

Comparative Analysis

The biological activity of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate | Lacks one methoxy group | Altered reactivity and reduced antioxidant capacity |

| Ethyl 2-(2-formyl-4,6-dihydroxyphenoxy)acetate | Contains hydroxyl groups | Increased hydrogen bonding; enhanced solubility |

| Ethyl 2-(2-formyl-4,6-dimethylphenoxy)acetate | Contains methyl groups | Affects steric and electronic properties |

This table illustrates how variations in functional groups can significantly influence the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.